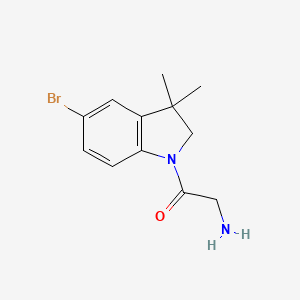
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone, also known as BRD0705, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule inhibitor that has shown promise in various applications, particularly in the field of cancer research. In
Mécanisme D'action
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone works by binding to the bromodomain of BET proteins, which prevents them from interacting with chromatin and regulating gene expression. This leads to changes in gene expression patterns, which can have a variety of effects depending on the specific genes that are affected. By targeting BET proteins, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has the potential to alter gene expression in a way that can be beneficial for treating various diseases.
Biochemical and Physiological Effects
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce cell death. It has also been shown to have anti-inflammatory effects, which could be beneficial for treating autoimmune disorders. In addition, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to alter the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone in lab experiments is its specificity for BET proteins. This allows researchers to selectively target these proteins without affecting other cellular processes. Additionally, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development. However, one limitation of using 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone is its potential toxicity, particularly at high doses. This requires careful dosing and monitoring in lab experiments.
Orientations Futures
There are several future directions for research on 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone. One area of focus is developing more potent and selective BET inhibitors based on the structure of 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone. Additionally, researchers are exploring the use of 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone in combination with other cancer therapies to enhance their effectiveness. Finally, there is ongoing research on the potential use of 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone in other diseases, such as inflammation and autoimmune disorders, which could lead to the development of new treatments.
Méthodes De Synthèse
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone can be synthesized through a multistep process involving various chemical reactions. The starting material for the synthesis is 5-bromo-3,3-dimethylindole, which is reacted with ethyl glyoxylate to form an intermediate product. This intermediate is then reacted with ammonia to produce the final product, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone. The synthesis method has been optimized to produce high yields of pure 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone.
Applications De Recherche Scientifique
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been studied for its potential use in cancer research, particularly in the field of epigenetics. It has been shown to inhibit the activity of a class of enzymes called bromodomain and extra-terminal domain (BET) proteins, which play a key role in gene expression. By inhibiting BET proteins, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone can alter gene expression patterns and potentially lead to the development of new cancer therapies. In addition to cancer research, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has also been studied for its potential use in treating other diseases, such as inflammation and autoimmune disorders.
Propriétés
IUPAC Name |
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-12(2)7-15(11(16)6-14)10-4-3-8(13)5-9(10)12/h3-5H,6-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLOYVXIZGFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)Br)C(=O)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
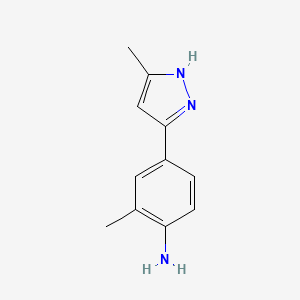
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
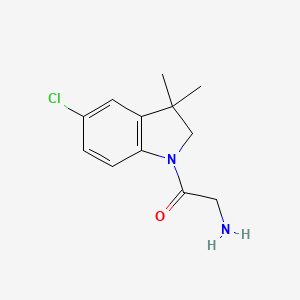

![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
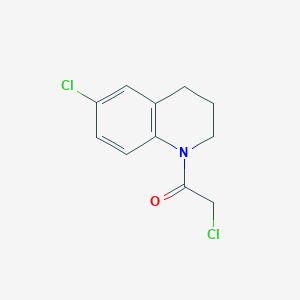
![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)

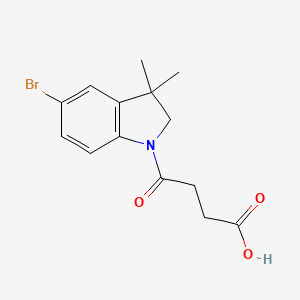
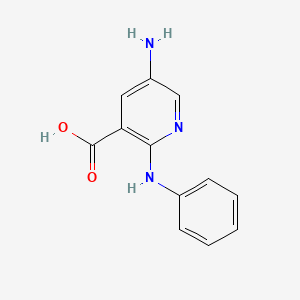
![3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)